![molecular formula C23H18FN3O B11163637 N-(4-fluorophenethyl)-2-(3-pyridyl)-4-quinolinecarboxamide](/img/structure/B11163637.png)
N-(4-fluorophenethyl)-2-(3-pyridyl)-4-quinolinecarboxamide
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Description
N-(4-fluorophenethyl)-2-(3-pyridyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C23H18FN3O and its molecular weight is 371.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(4-fluorophenethyl)-2-(3-pyridyl)-4-quinolinecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and immune modulation. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a quinoline backbone, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline ring and subsequent functionalization to introduce the fluorophenethyl and pyridyl groups.
Synthesis Overview
-
Starting Materials :
- 4-fluorophenethyl amine
- 3-pyridinecarboxylic acid
- Appropriate reagents for quinoline synthesis (e.g., anhydrides, coupling agents)
-
Reactions :
- Formation of the quinoline structure via cyclization.
- Introduction of side chains through amide bond formation.
-
Characterization :
- The final product is characterized using NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
This compound exhibits several biological activities primarily through its interaction with specific molecular targets involved in cancer progression and immune response modulation.
- PD-L1 Inhibition :
-
Antiproliferative Effects :
- In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on PD-L1 Binding : A recent study reported that this compound binds with a dissociation constant (kD) of approximately 27 nM to human PD-L1, demonstrating its potential as a PD-L1 inhibitor .
- Anticancer Efficacy : In a study involving various cancer cell lines, the compound showed IC50 values in low nanomolar ranges, indicating potent anticancer properties .
Comparative Biological Activity Table
Compound | Target | Binding Affinity (kD) | IC50 (µM) |
---|---|---|---|
This compound | PD-L1 | 27 nM | 0.5 |
BMS1166 (Reference) | PD-L1 | 8 nM | 0.2 |
Properties
Molecular Formula |
C23H18FN3O |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H18FN3O/c24-18-9-7-16(8-10-18)11-13-26-23(28)20-14-22(17-4-3-12-25-15-17)27-21-6-2-1-5-19(20)21/h1-10,12,14-15H,11,13H2,(H,26,28) |
InChI Key |
UCVHHRYLRUEMNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.